- Photokinetics of two novel photochromic diarylethenes derived from benzothiophene, International Journal of Chemical Kinetics, 2012, 44(11), 736-744

Cas no 90560-10-4 (6-methoxy-1-benzothiophene)

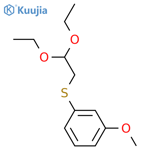

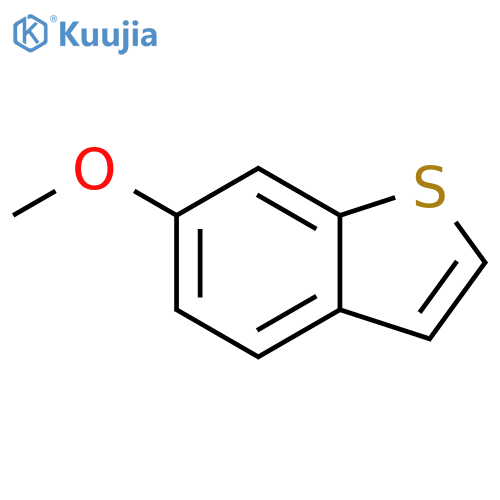

6-methoxy-1-benzothiophene structure

商品名:6-methoxy-1-benzothiophene

6-methoxy-1-benzothiophene 化学的及び物理的性質

名前と識別子

-

- 6-Methoxybenzo[b]thiophene

- 6-Methoxy-1-benzothiophene

- 6-Methoxybenzo(b)thiophene

- BENZO[B]THIOPHENE, 6-METHOXY-

- 6-methoxy-benzo[b]thiophene

- Benzo[b]thiophene,6-methoxy-

- AK109893

- zlchem 184

- 6-Methoxybenzothiophene

- 6-Methoxy-benzothiophene

- 6-methoxybenzo[b]-thiophene

- 6-Methoxy -benzo[b]thiophene

- 1-benzothien-6-yl methyl ether

- 6-(methyloxy)-1-benzothiophene

- ZLB0175

- WGDVDMKNSDCNGB-UHFFFAOYSA-N

- BCP31108

- CM0075

- 5075AC

- A

- 6-Methoxybenzo[b]thiophene (ACI)

- 6-Methoxythianaphthene

- SY122383

- DB-032186

- CS-B0373

- SCHEMBL155194

- SB22884

- 6-Methoxy-1-benzothiophene;Benzo[b]thiophene, 6-methoxy-

- DTXSID70545514

- 90560-10-4

- MFCD13181215

- GS-6187

- AKOS016009085

- 6-methoxy-1-benzothiophene

-

- MDL: MFCD13181215

- インチ: 1S/C9H8OS/c1-10-8-3-2-7-4-5-11-9(7)6-8/h2-6H,1H3

- InChIKey: WGDVDMKNSDCNGB-UHFFFAOYSA-N

- ほほえんだ: O(C)C1C=C2C(C=CS2)=CC=1

計算された属性

- せいみつぶんしりょう: 164.02958605g/mol

- どういたいしつりょう: 164.02958605g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 138

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 37.5

- 疎水性パラメータ計算基準値(XlogP): 2.9

じっけんとくせい

- ふってん: 268.874°C at 760 mmHg

6-methoxy-1-benzothiophene セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H332-H335

- 警告文: P261-P280-P305+P351+P338

- ちょぞうじょうけん:Keep in dark place,Sealed in dry,2-8°C

6-methoxy-1-benzothiophene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A169004709-5g |

6-Methoxybenzo[b]thiophene |

90560-10-4 | 95% | 5g |

$710.70 | 2023-08-31 | |

| eNovation Chemicals LLC | Y1189479-5g |

6-Methoxybenzothiophene |

90560-10-4 | 95% | 5g |

$535 | 2024-07-20 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSQ8052-1G |

6-methoxy-1-benzothiophene |

90560-10-4 | 95% | 1g |

¥ 686.00 | 2023-04-13 | |

| Chemenu | CM158349-1g |

6-Methoxybenzo[b]thiophene |

90560-10-4 | 95%+ | 1g |

$173 | 2021-06-16 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PB170-50mg |

6-methoxy-1-benzothiophene |

90560-10-4 | 98% | 50mg |

177.0CNY | 2021-07-12 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M76220-250mg |

6-Methoxybenzo[b]thiophene |

90560-10-4 | 98% | 250mg |

¥183.0 | 2024-07-19 | |

| eNovation Chemicals LLC | Y1009375-100mg |

6-Methoxy-benzo[b]thiophene |

90560-10-4 | 95% | 100mg |

$155 | 2024-07-28 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSQ8052-100MG |

6-methoxy-1-benzothiophene |

90560-10-4 | 95% | 100MG |

¥ 165.00 | 2023-04-13 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 85R0063-250mg |

6-Methoxy-benzo[b]thiophene |

90560-10-4 | 97% | 250mg |

¥1084.25 | 2025-01-20 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 85R0063-100mg |

6-Methoxy-benzo[b]thiophene |

90560-10-4 | 97% | 100mg |

¥856.91 | 2025-01-20 |

6-methoxy-1-benzothiophene 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Potassium carbonate Solvents: Acetone ; rt; 17 h, rt

1.2 Reagents: Boron trifluoride etherate Solvents: Dichloromethane ; rt; 30 min, rt

1.2 Reagents: Boron trifluoride etherate Solvents: Dichloromethane ; rt; 30 min, rt

リファレンス

合成方法 2

はんのうじょうけん

1.1 Catalysts: Copper bromide (CuBr2) Solvents: Methanol , Dimethylformamide ; 5 h, 110 °C

リファレンス

- Enantioselective Hydroarylation or Hydroalkenylation of Benzo[b]thiophene 1,1-Dioxides with Organoboranes, Organic Letters, 2021, 23(3), 896-901

合成方法 3

はんのうじょうけん

1.1 Reagents: Potassium carbonate Solvents: Acetone

1.2 Solvents: Chlorobenzene

1.2 Solvents: Chlorobenzene

リファレンス

- Dibasic benzo[b]thiophene derivatives as a novel class of active site directed thrombin inhibitors: 4. SAR studies on the conformationally restricted C3-side chain of hydroxybenzo[B]thiophenes, Bioorganic & Medicinal Chemistry Letters, 1999, 9(5), 759-764

合成方法 4

はんのうじょうけん

1.1 Reagents: Sodium hydroxide , Sodium borohydride Solvents: Methanol ; 1 h, reflux; 12 h, reflux

1.2 Reagents: Sulfuric acid Solvents: Water

1.2 Reagents: Sulfuric acid Solvents: Water

リファレンス

- Application of directed metalation in synthesis. Part 4: Expedient synthesis of substituted benzo[b]thiophene and naphthothiophene, Tetrahedron, 2003, 59(26), 4767-4774

合成方法 5

はんのうじょうけん

1.1 Reagents: Potassium carbonate Solvents: Acetone ; rt; 17 h, rt

1.2 Reagents: Boron trifluoride etherate Solvents: Dichloromethane ; rt; 30 min, rt

1.2 Reagents: Boron trifluoride etherate Solvents: Dichloromethane ; rt; 30 min, rt

リファレンス

- Ring opening/closure reactions of novel diheteroarylethenes derivatives. Solvent effects, Journal of Physical Organic Chemistry, 2012, 25(11), 925-932

合成方法 6

はんのうじょうけん

1.1 Reagents: Boron trifluoride etherate Solvents: Dichloromethane ; 30 min, 0 °C; 1 h, 0 °C; 0 °C → rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt

リファレンス

- Full Color Light Responsive Diarylethene Inks for Reusable Paper, Advanced Functional Materials, 2016, 26(29), 5230-5238

合成方法 7

はんのうじょうけん

1.1 Solvents: Chlorobenzene ; overnight, reflux; reflux → rt

リファレンス

- Discovery of Potent Irreversible Pan-Fibroblast Growth Factor Receptor (FGFR) Inhibitors, Journal of Medicinal Chemistry, 2018, 61(20), 9085-9104

合成方法 8

はんのうじょうけん

1.1 Catalysts: Copper bromide (CuBr) Solvents: Methanol , Dimethylformamide ; 7 h, 110 °C

リファレンス

- Benzo[b]naphtho[1,2-d]thiophene Sulfoxides: Biomimetic Synthesis, Photophysical Properties, and Applications, Angewandte Chemie, 2022, 61(35),

合成方法 9

はんのうじょうけん

1.1 Reagents: Boron trifluoride etherate Solvents: Dichloromethane ; 25 - 30 °C

リファレンス

- Synthesis Development of the Selective Estrogen Receptor Degrader (SERD) LSZ102 from a Suzuki Coupling to a C-H Activation Strategy, Organic Process Research & Development, 2020, 24(8), 1405-1419

合成方法 10

はんのうじょうけん

1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine , sec-Butyllithium Solvents: Tetrahydrofuran ; -78 °C

1.2 -

1.3 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -78 °C

1.4 Reagents: Sodium borohydride Solvents: Methanol

1.2 -

1.3 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -78 °C

1.4 Reagents: Sodium borohydride Solvents: Methanol

リファレンス

- Certain applications of heteroatom directed ortho-metalation in sulfur heterocycles, ARKIVOC (Gainesville, 2003, (9), 158-173

合成方法 11

はんのうじょうけん

1.1 Reagents: Boron trifluoride etherate Solvents: Dichloromethane ; rt

リファレンス

- Concise synthesis and biological evaluation of 2-Aryl-3-Anilinobenzo[b]thiophene derivatives as potent apoptosis-inducing agents, Bioorganic Chemistry, 2021, 112,

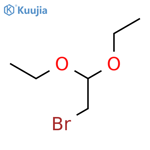

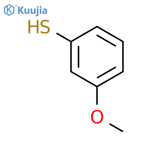

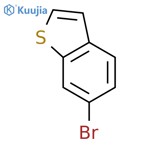

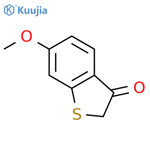

6-methoxy-1-benzothiophene Raw materials

- Benzamide,N,N-diethyl-4-methoxy-

- 6-methoxybenzo[b]thiophen-3(2h)-one

- 6-bromo-1-benzothiophene

- 2-Bromo-1,1-diethoxyethane

- Benzene, 1-[(2,2-diethoxyethyl)thio]-3-methoxy-

- 3-Methoxybenzenethiol

6-methoxy-1-benzothiophene Preparation Products

6-methoxy-1-benzothiophene 関連文献

-

Irari Fouad,Zouhair Mechbal,Kathleen I. Chane-Ching,Alain Adenier,Fran?ois Maurel,Jean-Jacques Aaron,Petr Vodicka,Katerina Cernovska,Vaclav Kozmik,Jiri Svoboda J. Mater. Chem. 2004 14 1711

-

Sonsoles Martín-Santamaría,José-Juan Rodríguez,Sonia de Pascual-Teresa,Sandra Gordon,Martin Bengtsson,Ignacio Garrido-Laguna,Belén Rubio-Viqueira,Pedro P. López-Casas,Manuel Hidalgo,Beatriz de Pascual-Teresa,Ana Ramos Org. Biomol. Chem. 2008 6 3486

90560-10-4 (6-methoxy-1-benzothiophene) 関連製品

- 20532-30-3(5-Methoxy-1-benzothiophene)

- 3781-90-6(4-methoxy-1-benzothiophene)

- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)

- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)

- 57266-87-2(Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-)

- 205927-64-6(3-(Dimethylamino)benzohydrazide)

- 1376259-14-1(3-Pyridinecarboxaldehyde, 5-(3,5-dimethyl-4-isoxazolyl)-)

- 2171965-29-8(2-(2-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methoxyacetic acid)

- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)

- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:90560-10-4)6-methoxy-1-benzothiophene

清らかである:99%/99%

はかる:5g/25g

価格 ($):438.0/1534.0

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:90560-10-4)6-甲氧基苯并噻吩

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ